ent-Paroxetine Hydrochloride
説明
“ent-Paroxetine Hydrochloride” is a compound with the molecular formula C19H21ClFNO3 . It is also known by other names such as “Paroxetine impurity D” and "(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride" . The molecular weight of this compound is 365.8 g/mol .
Synthesis Analysis
Paroxetine is a potent inhibitor of serotonin reuptake and is widely prescribed for the treatment of depression and other neurological disorders . The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern that may allow their use as biological probes is an attractive topic especially for medicinal chemists engaged in neurosciences research . Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% .
Molecular Structure Analysis
The molecular structure of “ent-Paroxetine Hydrochloride” includes a benzodioxol group attached to a piperidine ring via a methoxy bridge . The piperidine ring is also attached to a fluorophenyl group . The compound also includes a hydrochloride group .
Chemical Reactions Analysis
There are ongoing studies on the total synthesis of paroxetine, which is a key intermediate for “ent-Paroxetine Hydrochloride”. These studies are organized according to the reagent that was used as a starting material .
科学的研究の応用
Development and Analysis Methods :
- Paroxetine is used in clinical antidepressant treatments, with its efficacy and adverse reactions linked to blood concentration. Research has focused on developing methods to determine paroxetine concentration in human plasma, utilizing high-performance liquid chromatography and gas chromatography. This has clinical and practical significance for understanding its therapeutic effectiveness (Sun Xiu-ji, 2013).
Brain Targeted Drug Delivery :
- Studies have explored the use of paroxetine in formulations for brain targeting, such as intranasal in-situ gelling sprays. This approach aims to bypass the high hepatic first-pass effect of oral paroxetine, potentially leading to quicker onset of action and higher drug concentrations at the target site, which is beneficial for treating conditions like depression and anxiety (Hetal Thakkar, D. Vaghela, Brijesh V. Patel, 2021).
Modulating Inflammatory Responses :
- Paroxetine, a selective serotonin reuptake inhibitor (SSRI), has been found to modulate inflammatory responses in mouse macrophages. It significantly inhibits LPS-induced IL-6 production while enhancing TNFα production, suggesting its role in regulating cytokines via distinct mechanisms. This finding provides insights into the anti-inflammatory potential of paroxetine (Haritha Durairaj, Michael D. Steury, N. Parameswaran, 2015).
Environmental Risk Assessment :
- The environmental impact of paroxetine has been assessed, revealing that it and its metabolites, after therapeutic use, are discharged into wastewater treatment systems. Studies on its fate and effects in the aquatic environment suggest that paroxetine residuals are unlikely to persist after discharge from wastewater treatment facilities, indicating a low environmental risk (V. Cunningham, D. Constable, R. Hannah, 2004).
Pharmacological Properties and Effects :
- Paroxetine's biochemical effects as a specific 5-hydroxytryptamine uptake inhibitor have been extensively studied. It has been found to be a potent and competitive inhibitor of serotonin uptake in rat brain synaptosomes, displaying specificity and reduced side effects compared to other antidepressants. This provides a basis for its use in treating depression with fewer tricyclic-like side effects (D. Thomas, D. Nelson, A. M. Johnson, 2004).
Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels :
- Paroxetine has been shown to inhibit G protein-activated inwardly rectifying K+ channels, which are crucial for reducing neuronal excitability and heart rate. This inhibition might contribute to some therapeutic effects and adverse side effects of paroxetine (Toru Kobayashi, K. Washiyama, K. Ikeda, 2006).
Controlled-Release Formulations :
- Research has been conducted to develop controlled-release formulations of paroxetine hydrochloride to maintain efficacy while improving tolerability. The development of single-layer controlled-release tablets is one such endeavor to simplify the manufacturing process and reduce risks associated with layer separation in existing formulations (Yao Yang, Zhengwei Huang, Xuan Zhang, Jin-yuan Li, Ying Huang, Wanxin Chen, Xin Pan, Chuanbin Wu, 2018).
将来の方向性
There is still room for improvement in the synthesis of paroxetine, searching for new eco-friendly and sustainable synthetic alternatives . Further trials are needed to fully determine the role of paroxetine for relief of menopausal hot flashes . Trials should include a larger number of participants in more diverse demographic populations for longer trial durations .
特性
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-SATBOSKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595337 | |
Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Paroxetine Hydrochloride | |
CAS RN |
130855-30-0 | |
Record name | Paroxetine hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAROXETINE HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。